molecular formula C7H11NO4 B1677823 Oxaceprol CAS No. 33996-33-7

Oxaceprol

Cat. No. B1677823
CAS RN: 33996-33-7
M. Wt: 173.17 g/mol
InChI Key: BAPRUDZDYCKSOQ-RITPCOANSA-N
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Description

Oxaceprol is an anti-inflammatory drug used in the treatment of osteoarthritis . It is derived from L-proline, a DNA-encoded amino acid . The active effect of Oxaceprol is to inhibit the adhesion and migration of white blood cells .


Molecular Structure Analysis

The molecular formula of Oxaceprol is C7H11NO4 . The average molecular weight is 173.17 g/mol . The IUPAC name is (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid .


Physical And Chemical Properties Analysis

The molecular formula of Oxaceprol is C7H11NO4 . The average molecular weight is 173.17 g/mol . The IUPAC name is (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid .

Scientific Research Applications

Effects on Microcirculation in Ischemia/Reperfusion Injury

Oxaceprol has been shown to protect the microvasculature against ischemia/reperfusion (I/R) injury by reducing leukocyte adherence and extravasation, thereby preserving tissue perfusion. This effect is significant in reducing post-ischemic leukocyte adherence and extravasation, offering a promising therapy for the reduction of I/R injury (Harris, Schropp, & Messmer, 1998).

Management of Osteoarthritis

Oxaceprol has been recognized for its efficacy in managing osteoarthritis, showing improvements in pain and function of the joint. It has been compared favorably to non-steroidal anti-inflammatory drugs (NSAIDs) in terms of safety and tolerability, with fewer adverse events reported. This points to its utility as a safer alternative for osteoarthritis management, especially given its different mechanism of action compared to NSAIDs (Durg et al., 2019).

Atypical Inhibitor of Inflammation and Joint Damage

Oxaceprol is distinct from NSAIDs in its spectrum of action, focusing on inhibiting leukocyte infiltration and late connective tissue changes during inflammatory joint disease. It does not affect macrophage prostaglandin E2 release in vitro but inhibits carrageenan paw edema and yeast hyperalgesia at high doses. This unique action makes it beneficial for inhibiting periarticular soft tissue inflammation without affecting cartilage breakdown, offering an alternative therapeutic pathway for joint disease management (Ionac, Parnham, Plauchithiu, & Brune, 1996).

Reduction of Leukocyte Adherence in Mouse Antigen-Induced Arthritis

Studies have demonstrated Oxaceprol's capacity to reduce leukocyte adherence in vivo and leukocyte infiltration in mouse models of antigen-induced arthritis (AiA), indicating an effect on synovial microcirculation. This finding supports Oxaceprol's role in managing joint disease by modulating leukocyte-endothelial cell interactions, thus providing a therapeutic advantage in reducing the inflammatory response in arthritis (Veihelmann, Hofbauer, Refior, & Messmer, 2001).

Inhibition of Leukocyte Recruitment in Rheumatic Diseases

Oxaceprol's mechanism of action is proposed to predominantly involve inhibiting leukocyte adhesion and migration, differing from other anti-inflammatory agents. Its efficacy in degenerative and inflammatory joint diseases, supported by experimental studies showing marked inhibition of neutrophil infiltration, highlights its potential as a specific therapeutic agent acting through leukocyte inhibition (Parnham, 1999).

Safety And Hazards

The safety data sheet for Oxaceprol suggests avoiding contact with skin and eyes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. After contact with skin, wash immediately with plenty of water .

Future Directions

Given the nature of small-to-moderate sample size and short duration of eligible studies, the available clinical evidence of Oxaceprol in the management of osteoarthritis is modest but promising. New and better randomized controlled trials (RCTs) with larger sample size and longer follow-up are warranted to strengthen the use of Oxaceprol in clinical settings for managing osteoarthritis .

properties

IUPAC Name

(2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPRUDZDYCKSOQ-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@@H](C[C@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046410
Record name Oxaceprol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264330
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Oxaceprol

CAS RN

33996-33-7
Record name Oxaceprol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33996-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxaceprol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033996337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxaceprol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13363
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Proline, 1-acetyl-4-hydroxy-, (4R)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxaceprol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxaceprol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.058
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXACEPROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0XV76B96L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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